molecular formula C8H10N4 B14865658 (7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine

(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine

Cat. No.: B14865658
M. Wt: 162.19 g/mol
InChI Key: CEQLVQJVRRNMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine is unique due to its specific ring structure and the presence of the methanamine group, which allows for diverse chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound for further study .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(7-methylimidazo[1,2-a]pyrimidin-3-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-6-2-3-12-7(4-9)5-10-8(12)11-6/h2-3,5H,4,9H2,1H3

InChI Key

CEQLVQJVRRNMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=C(N2C=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.